molecular formula C25H22N4O3S B12142512 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide

2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide

Cat. No.: B12142512
M. Wt: 458.5 g/mol
InChI Key: AOSVOHAZURHEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a sulfonyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the amide bond between the sulfonylated phenyl ring and the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-4-yl)-N-[4-(morpholine-1-sulfonyl)phenyl]quinoline-4-carboxamide
  • 2-(pyridin-4-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]quinoline-4-carboxamide

Uniqueness

2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

2-pyridin-4-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N4O3S/c30-25(27-19-7-9-20(10-8-19)33(31,32)29-15-3-4-16-29)22-17-24(18-11-13-26-14-12-18)28-23-6-2-1-5-21(22)23/h1-2,5-14,17H,3-4,15-16H2,(H,27,30)

InChI Key

AOSVOHAZURHEHW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.